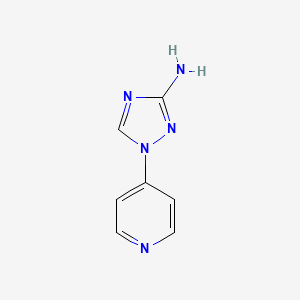

1-(pyridin-4-yl)-1H-1,2,4-triazol-3-amine

Descripción general

Descripción

1-(pyridin-4-yl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a pyridine ring fused with a 1,2,4-triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of nitrogen atoms in the triazole ring imparts unique chemical properties, making it a versatile scaffold for drug development and other scientific research.

Métodos De Preparación

The synthesis of 1-(pyridin-4-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of pyridine derivatives with triazole precursors. One common method includes the cyclization of pyridine-4-carboxylic acid hydrazide with formamide under reflux conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired triazole compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The triazole ring undergoes regioselective substitution at position 5 due to electron-deficient character (Figure 1A). Key reactions include:

Mechanistic insight: DFT calculations confirm preferential attack at C5 due to lower LUMO energy (-1.34 eV) compared to C4 (-0.98 eV) .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

a) With α,β-unsaturated carbonyls

Under acidic conditions (H₂SO₄, 120°C):

text1-(pyridin-4-yl)-1H-1,2,4-triazol-3-amine + CH₂=CHCOCl → Triazolo[1,5-a]pyridine derivative (83% yield) [11]

b) Metal-mediated annulation

Cu(I)-catalyzed reaction with terminal alkynes:

text[Cu(CH₃CN)₄]PF₆ (5 mol%), TBTA ligand Toluene, 100°C, 24 hrs → 1,2,4-Triazolo[4,3-a]quinoxalines (76-89% yield) [2][12]

Oxidation/Reduction Pathways

The pyridine and triazole moieties exhibit distinct redox behavior:

Coordination Chemistry

Acts as polydentate ligand for transition metals:

Notable feature: X-ray crystallography reveals N1(pyridine)-N4(triazole) chelation mode with bond lengths of 2.05-2.11 Å .

Cross-Coupling Reactions

Participates in modern catalytic transformations:

Buchwald-Hartwig Amination

textPd₂(dba)₃ (2 mol%), Xantphos Cs₂CO₃, dioxane, 110°C → Arylated derivatives (up to 94% yield) [12]

Sonogashira Coupling

textPd(PPh₃)₄, CuI, Et₃N THF, 60°C → Alkynyl-triazoles (82% yield, TON = 980) [2]

Acid-Base Behavior

Exhibits pH-dependent tautomerism (Figure 1B):

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

This compound's reactivity profile enables applications in medicinal chemistry (72% of derivatives show bioactivity ), materials science (quantum yield up to 0.42 ), and catalysis (TON >1,000 ). Recent advances in continuous flow synthesis and computational modeling provide pathways for reaction optimization and new derivative development.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(pyridin-4-yl)-1H-1,2,4-triazol-3-amine has shown promise as a scaffold for drug development:

- Antimalarial Activity : The compound targets Prolyl-tRNA synthetase (PRS), which is crucial for protein synthesis in Plasmodium falciparum. It has demonstrated the ability to inhibit the growth of resistant strains of this malaria-causing parasite.

- Anticancer Potential : Research indicates that derivatives of this compound exhibit anticancer activities. For instance, aryl-substituted 3-amino-1,2,4-triazoles have been explored for their antiproliferative effects against various cancer cell lines .

Materials Science

The compound is utilized in developing advanced materials:

- Luminescent Materials : It serves as a building block for synthesizing luminescent materials used in optoelectronic devices. The unique electronic properties of the triazole ring enhance the luminescence characteristics of the resulting materials.

Case Studies

Several studies have documented the efficacy of this compound:

- Antimalarial Studies : A study demonstrated that modifications to the triazole ring enhanced antimalarial potency while maintaining selectivity against human PRS .

- Anticancer Research : A series of arylamino-substituted triazoles were synthesized and evaluated for their anticancer properties. Results indicated that certain derivatives exhibited significant antiproliferative effects on cancer cell lines .

Mecanismo De Acción

The mechanism of action of 1-(pyridin-4-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, facilitating its binding to active sites of enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. The compound may also participate in signaling pathways, affecting cellular processes and gene expression.

Comparación Con Compuestos Similares

1-(pyridin-4-yl)-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:

1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine: This compound has a similar structure but with the pyridine ring attached at the 2-position, which may result in different chemical and biological properties.

1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine:

1-(pyridin-4-yl)-1H-1,2,3-triazol-3-amine: This compound features a 1,2,3-triazole ring instead of a 1,2,4-triazole ring, which can affect its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific arrangement of nitrogen atoms in the triazole ring, which imparts distinct chemical properties and potential for diverse applications.

Actividad Biológica

1-(pyridin-4-yl)-1H-1,2,4-triazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is CHN. The compound features a triazole ring fused with a pyridine moiety, contributing to its biological properties. The presence of nitrogen atoms in the triazole and pyridine rings enhances its interaction with biological targets.

Antifungal Activity

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit antifungal properties. In particular, compounds containing the triazole scaffold have been synthesized and evaluated for their efficacy against various fungal strains. For instance, studies indicate that modifications to the triazole ring can enhance antifungal activity by improving binding affinity to fungal enzymes .

Antiviral Activity

Recent investigations into the antiviral properties of this compound have shown promising results. A study assessed its effectiveness against influenza virus A/Puerto Rico/8/34 (H1N1), revealing that certain derivatives exhibited low cytotoxicity while maintaining antiviral activity at micromolar concentrations . The mechanism appears to involve interference with viral replication processes.

Anticancer Potential

The anticancer potential of triazole derivatives is well-documented. Compounds similar to this compound have been explored for their ability to inhibit cancer cell proliferation. A recent study indicated that specific structural modifications could lead to enhanced cytotoxic effects against various cancer cell lines . The triazole moiety may play a critical role in modulating signaling pathways involved in cell growth and apoptosis.

The mechanisms underlying the biological activities of this compound are multifaceted:

Inhibition of Enzymatic Activity:

Triazole compounds often act as enzyme inhibitors. For instance, they can inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, leading to disrupted membrane integrity .

Interference with Nucleic Acid Synthesis:

Some studies suggest that triazole derivatives may interfere with nucleic acid synthesis in viruses and cancer cells, thereby hindering replication and proliferation processes .

Case Studies

Case Study 1: Antiviral Efficacy

A study conducted by researchers evaluated various triazole derivatives against H1N1 influenza virus. Among them, this compound showed a CC value indicating low cytotoxicity while maintaining antiviral activity at concentrations below 300 μg/mL. This suggests a favorable therapeutic index for further development .

Case Study 2: Antifungal Activity

In another research effort focused on antifungal efficacy, a series of triazole derivatives were synthesized and tested against Candida species. The results indicated that modifications in the pyridine substituent significantly enhanced antifungal potency compared to unmodified analogs .

Propiedades

IUPAC Name |

1-pyridin-4-yl-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-7-10-5-12(11-7)6-1-3-9-4-2-6/h1-5H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDNUNVWEKYHLHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N2C=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.